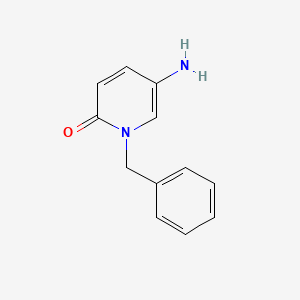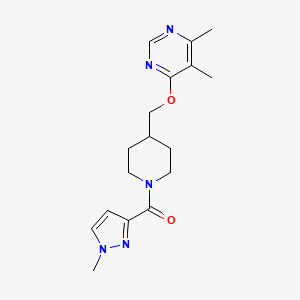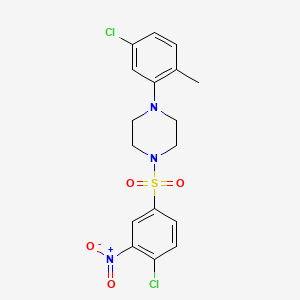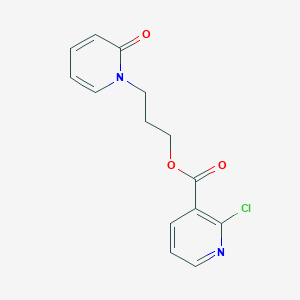![molecular formula C21H18N4O3 B2872498 2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide CAS No. 942035-00-9](/img/structure/B2872498.png)
2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo [1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids has been reported . Pyrazolo [1,5-a]pyrazin-4 (5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .Molecular Structure Analysis
The molecular weight of the compound is 340.38 and its molecular formula is C18 H20 N4 O3 . The compound has a logP value of 1.1853, a logD value of 1.1853, and a logSw value of -2.2075 .Chemical Reactions Analysis
Pyrazine derivatives possess numerous noteworthy pharmacological effects . Many synthesized pyrazine derivatives deserve special attention because of their pharmacological activity .Physical and Chemical Properties Analysis
The compound has a logP value of 1.1853, a logD value of 1.1853, and a logSw value of -2.2075 . These values indicate the compound’s solubility and distribution characteristics in different media.Aplicaciones Científicas De Investigación
Anticancer Activities
Research on pyrazole and pyrazolopyrimidine derivatives has demonstrated significant potential in anticancer applications. For instance, certain derivatives have shown selective inhibition of leukemia cell lines, suggesting their potential as targeted anticancer agents. This includes the synthesis of compounds that exhibit considerable chemical and pharmacological activities, indicating the wide-ranging applicability of these compounds in anticancer research (Havrylyuk et al., 2013). Similarly, the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has led to compounds with appreciable cancer cell growth inhibition, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).
Antibacterial and Antifungal Activities
Several studies have focused on the antibacterial and antifungal properties of pyrazole-derived compounds. For example, compounds synthesized for this purpose have shown significant activity against a range of bacterial and fungal strains, suggesting their potential in treating infectious diseases. The introduction of pyrazole fragments into new substances allows for the influence on the formation of certain types of activity, with some compounds exhibiting significant antibacterial activity against common pathogens (Rai et al., 2009).
Anti-inflammatory and Analgesic Effects
The pharmacological evaluation of heterocyclic compounds, including pyrazole derivatives, has revealed their potential for anti-inflammatory and analgesic effects. Some compounds possess good affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating to their highest analgesic and anti-inflammatory effects. This suggests the therapeutic potential of these compounds in managing pain and inflammation (Faheem, 2018).
Antioxidant Properties
The antioxidant potential of pyrazole and pyrazolopyrimidine derivatives has also been explored, with some compounds showing binding to targets and demonstrating antioxidant potential. This indicates their potential role in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer (Kaping et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-17-9-7-15(8-10-17)18-13-19-21(27)24(11-12-25(19)23-18)14-20(26)22-16-5-3-2-4-6-16/h2-12,18-19,23H,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMZBMTWIWTVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2872416.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)

![methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B2872420.png)
![2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2872421.png)
![(3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride](/img/structure/B2872422.png)
![1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2872423.png)



![3-(3-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2872433.png)


